4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a naphthalene ring fused to a thiazole ring, with a carboxylic acid functional group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid typically involves the condensation of 2-naphthylamine with α-haloketones to form the thiazole ring, followed by carboxylation. One common method involves the reaction of 2-naphthylamine with α-bromoacetophenone in the presence of a base, such as potassium carbonate, to form the intermediate thiazole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of organic electronic materials and dyes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist by blocking the receptor and preventing the binding of endogenous ligands.
Comparison with Similar Compounds
2-Naphthylamine: Shares the naphthalene ring but lacks the thiazole and carboxylic acid functionalities.
Thiazole-2-carboxylic acid: Contains the thiazole and carboxylic acid groups but lacks the naphthalene ring.
4-(2-Naphthyl)-1,3-thiazole: Similar structure but without the carboxylic acid group.
Uniqueness: 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid is unique due to the combination of the naphthalene ring, thiazole ring, and carboxylic acid group. This unique structure imparts specific electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-naphthalen-2-yl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)13-15-12(8-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDDRXDSQCHJJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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